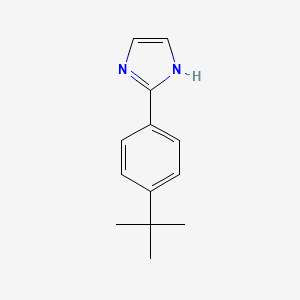![molecular formula C12H14BNO4 B13992885 3-Cyclopentyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13992885.png)
3-Cyclopentyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopentyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol typically involves a multi-step process. One common method includes the following steps :
Formation of the Benzoxaborole Core: The initial step involves the formation of the benzoxaborole core through a substitution reaction. This is achieved by reacting an aryltrifluoroboronate salt with a suitable nucleophile in the presence of a catalyst.
Nitration: The next step involves the nitration of the benzoxaborole core to introduce the nitro group at the 6-position. This is typically done using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
Cyclopentyl Substitution: The final step involves the introduction of the cyclopentyl group at the 3-position. This can be achieved through a substitution reaction using a suitable cyclopentyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions, particularly at the nitro and cyclopentyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common reagents include halides and bases such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Cyclopentyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Cyclopentyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit hypoxia-inducing factors, which play a crucial role in tumor cell survival and proliferation. By inhibiting these factors, the compound can reduce tumor growth and metastasis .
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2,5]oxadiazoles: These compounds have similar structures but contain different heteroatoms and exhibit different pharmacological activities.
Benzo[c][1,2,5]thiadiazoles: These compounds also have similar structures but contain sulfur atoms and are studied for their anticancer potential.
Properties
Molecular Formula |
C12H14BNO4 |
|---|---|
Molecular Weight |
247.06 g/mol |
IUPAC Name |
3-cyclopentyl-1-hydroxy-6-nitro-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C12H14BNO4/c15-13-11-7-9(14(16)17)5-6-10(11)12(18-13)8-3-1-2-4-8/h5-8,12,15H,1-4H2 |
InChI Key |
CTTADLPHSLEWDV-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(C=CC(=C2)[N+](=O)[O-])C(O1)C3CCCC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dimethyl 5,6-bis(acetyloxymethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B13992817.png)



![4-{(E)-[(4-Methylphenyl)methylidene]amino}benzene-1-carbothioamide](/img/structure/B13992846.png)
![1-(Bromomethyl)-4-[3-[4-(bromomethyl)phenyl]propyl]benzene](/img/structure/B13992849.png)



![[2-chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-(6-methoxypyridazin-3-yl)methanol](/img/structure/B13992869.png)



